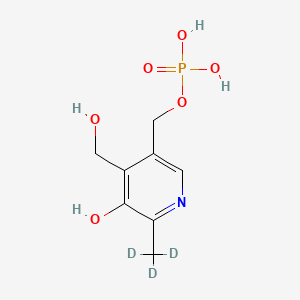

Pyridoxol 5'-phosphate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H12NO6P |

|---|---|

Molecular Weight |

252.18 g/mol |

IUPAC Name |

[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)-3-pyridinyl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C8H12NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2,10-11H,3-4H2,1H3,(H2,12,13,14)/i1D3 |

InChI Key |

WHOMFKWHIQZTHY-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)COP(=O)(O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)COP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Pyridoxal 5'-phosphate-d3 for Researchers and Drug Development Professionals

Introduction

Pyridoxal 5'-phosphate-d3 (PLP-d3) is the deuterium-labeled isotopologue of Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. As a stable, non-radioactive labeled compound, PLP-d3 serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for the precise quantification of endogenous PLP in biological matrices. This technical guide provides an in-depth overview of PLP-d3, including its physicochemical properties, a plausible synthesis route, its primary application in quantitative analysis with a detailed experimental protocol, and its relevance in key metabolic pathways.

Physicochemical Properties

The fundamental properties of Pyridoxal 5'-phosphate-d3 are summarized in the table below, providing a direct comparison with its non-deuterated counterpart.

| Property | Pyridoxal 5'-phosphate-d3 | Pyridoxal 5'-phosphate |

| Chemical Name | (4-formyl-5-hydroxy-6-(methyl-d3)-3-pyridinyl)methyl dihydrogen phosphate (B84403) | (4-formyl-5-hydroxy-6-methyl-3-pyridinyl)methyl dihydrogen phosphate |

| Molecular Formula | C₈H₇D₃NO₆P | C₈H₁₀NO₆P |

| Molecular Weight | 250.16 g/mol | 247.14 g/mol |

| CAS Number | 1354560-58-9 | 54-47-7 |

| Appearance | White to off-white solid | Light yellow powder |

| Purity | Typically ≥98% | ≥98% |

| Isotopic Enrichment | Typically ≥98% (d₃) | Not Applicable |

| Solubility | Slightly soluble in water, soluble in alkaline solutions. | Appreciable in water. |

| Storage | -20°C, protected from light and moisture. | -20°C |

Synthesis of Pyridoxal 5'-phosphate-d3: An Illustrative Protocol

While specific proprietary synthesis methods may vary, a plausible route for the synthesis of Pyridoxal 5'-phosphate-d3 can be conceptualized based on established methods for deuteration and phosphorylation of vitamin B6 analogs. The following is an illustrative, multi-step protocol.

Step 1: Deuteration of a Pyridoxine (B80251) Precursor

A common strategy for introducing deuterium (B1214612) at the 2-methyl position involves a base-catalyzed exchange reaction.

-

Starting Material: A suitable N-protected pyridoxine derivative (e.g., N-benzyl pyridoxine) is used to prevent side reactions.

-

Deuterium Source: The protected pyridoxine is dissolved in a solvent system containing a deuterium source, such as deuterium oxide (D₂O).

-

Base Catalyst: A strong base (e.g., sodium deuteroxide, NaOD) is added to facilitate the deprotonation of the 2-methyl group, allowing for the exchange of protons with deuterons from the solvent.

-

Reaction Conditions: The reaction is typically stirred at an elevated temperature for a prolonged period to ensure complete exchange.

-

Work-up and Deprotection: After the reaction, the mixture is neutralized, and the deuterated N-protected pyridoxine is extracted. The protecting group is then removed to yield pyridoxine-d3.

Step 2: Oxidation to Pyridoxal-d3 (B8191556)

The deuterated pyridoxine is then oxidized to the corresponding aldehyde, pyridoxal-d3.

-

Oxidizing Agent: A mild oxidizing agent, such as manganese dioxide (MnO₂), is employed to selectively oxidize the primary alcohol at the 4-position to an aldehyde without affecting the other hydroxyl group.

-

Reaction Conditions: The reaction is carried out in an appropriate organic solvent (e.g., chloroform (B151607) or dichloromethane) at room temperature.

-

Purification: The resulting pyridoxal-d3 is purified from the reaction mixture using chromatographic techniques.

Step 3: Phosphorylation to Pyridoxal 5'-phosphate-d3

The final step involves the phosphorylation of the 5'-hydroxyl group of pyridoxal-d3.

-

Phosphorylating Agent: A suitable phosphorylating agent, such as polyphosphoric acid or a mixture of phosphorus pentoxide and phosphoric acid, is used.

-

Reaction Conditions: The pyridoxal-d3 is reacted with the phosphorylating agent, often with gentle heating, to introduce the phosphate group at the 5'-position.

-

Hydrolysis and Purification: The reaction is quenched by the addition of water, followed by purification steps, which may include ion-exchange chromatography and crystallization, to yield the final product, Pyridoxal 5'-phosphate-d3.

Spectroscopic Data (Illustrative)

The identity and purity of Pyridoxal 5'-phosphate-d3 are confirmed by spectroscopic methods. The following tables present expected data based on its chemical structure.

¹H NMR Spectroscopy (500 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.0 | s | H-6 |

| ~5.0 | s | H-5' |

| ~2.4 | s | H-2' (residual non-deuterated) |

Note: The signal for the 2-methyl group protons will be absent or significantly diminished due to deuteration.

¹³C NMR Spectroscopy (125 MHz, D₂O)

| Chemical Shift (ppm) | Assignment |

| ~198 | C-4' (aldehyde) |

| ~163 | C-3 |

| ~154 | C-2 |

| ~148 | C-6 |

| ~139 | C-5 |

| ~128 | C-4 |

| ~64 | C-5' |

| ~18 | C-2' (methyl) |

Mass Spectrometry (LC-ESI-MS/MS)

| Parameter | Value |

| Precursor Ion (m/z) | 251.0 [M+H]⁺ |

| Product Ion (m/z) | 153.0 |

| Fragmentation | Loss of H₃PO₄ |

Application in Quantitative Analysis: LC-MS/MS

The primary application of Pyridoxal 5'-phosphate-d3 is as an internal standard in the quantification of PLP in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its utility stems from its near-identical chemical and physical properties to the endogenous analyte, while its mass difference allows for distinct detection.[1]

Experimental Protocol: Quantification of PLP in Whole Blood

This protocol is adapted from established methods for the analysis of PLP in biological matrices.[1]

1. Sample Preparation

-

To 250 µL of whole blood sample, add 50 µL of a working solution of Pyridoxal 5'-phosphate-d3 (internal standard).

-

Vortex briefly to mix.

-

Add 500 µL of 10% trichloroacetic acid to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 20 µL of the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 reversed-phase column (e.g., Waters™ Symmetry C18) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | A suitable gradient to separate PLP from other matrix components. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 20 µL |

| MS System | Tandem mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (PLP) | 247.8 > 149.8 m/z |

| MRM Transition (PLP-d3) | 251.0 > 153.0 m/z (illustrative) |

| Collision Energy | 14 eV |

3. Data Analysis

-

Quantify the peak areas for both PLP and PLP-d3.

-

Calculate the ratio of the peak area of PLP to the peak area of PLP-d3.

-

Determine the concentration of PLP in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of PLP and a constant concentration of PLP-d3.

Below is a graphical representation of this experimental workflow.

Relevance in Metabolic Pathways

PLP is a crucial coenzyme in a vast array of enzymatic reactions, particularly in amino acid metabolism and neurotransmitter synthesis. Accurate quantification of PLP, facilitated by the use of PLP-d3, is vital for studying these pathways in both health and disease.

Vitamin B6 Metabolism and Activation

Dietary forms of vitamin B6 (pyridoxine, pyridoxamine (B1203002), and pyridoxal) are converted to their phosphorylated forms, with pyridoxine 5'-phosphate and pyridoxamine 5'-phosphate being subsequently oxidized to the active coenzyme, PLP.

Role in Neurotransmitter Synthesis

PLP is an essential cofactor for the enzyme aromatic L-amino acid decarboxylase (AADC), which catalyzes the final step in the synthesis of the neurotransmitters dopamine (B1211576) and serotonin.

References

An In-depth Technical Guide to the Chemical Properties of Deuterated Pyridoxal 5'-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions in all living organisms. Its chemical reactivity is central to amino acid metabolism, neurotransmitter synthesis, and numerous other critical biochemical pathways. The strategic replacement of hydrogen atoms with their stable isotope, deuterium (B1214612), in the PLP molecule offers a powerful tool for elucidating enzymatic mechanisms, studying kinetic isotope effects, and potentially enhancing the metabolic stability of pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties of deuterated Pyridoxal 5'-phosphate, focusing on its synthesis, stability, spectroscopic characteristics, and applications in mechanistic studies.

Chemical Properties: A Comparative Overview

The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, primarily due to the greater mass of deuterium and the consequently stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. While comprehensive comparative studies on all properties of deuterated versus non-deuterated PLP are not extensively published, the following sections summarize known data and expected isotopic effects.

Physical and Chemical Data

Deuterated variants of PLP, such as pyridoxal-d3 (B8191556) 5'-phosphate and pyridoxal-d5 5'-phosphate, are commercially available. The primary physical difference is a slight increase in molecular weight.

| Property | Pyridoxal 5'-Phosphate | Pyridoxal-d3 5'-Phosphate | Pyridoxal-d5 5'-Phosphate |

| Molecular Formula | C₈H₁₀NO₆P | C₈H₇D₃NO₆P | C₈H₅D₅NO₆P |

| Molecular Weight | 247.14 g/mol | 250.16 g/mol | 252.17 g/mol |

| Appearance | Light yellow powder | Light yellow solid | Light yellow solid |

| Storage Temperature | -20°C | -20°C | -20°C |

Acidity (pKa Values)

The pKa values of the ionizable groups in PLP are crucial for its catalytic function. Deuterium substitution can have a small but measurable effect on acidity, known as the deuterium isotope effect on acid-base equilibrium. Generally, O-D bonds are slightly weaker acids than O-H bonds, leading to a slight increase in pKa.

| Functional Group | pKa (Non-deuterated PLP) | Expected Trend for Deuterated PLP |

| Phosphate (B84403) (first ionization) | < 2.5 | Slight increase |

| Phosphate (second ionization) | 6.20 | Slight increase |

| Phenolic Hydroxyl | 4.14 | Slight increase |

| Pyridinium Nitrogen | 8.69 | Slight increase |

Stability

The stability of PLP is influenced by factors such as pH and light. The stronger C-D bond can lead to increased metabolic stability by slowing down enzymatic degradation processes where C-H bond cleavage is the rate-limiting step.[1] Studies on deuterated compounds, in general, suggest that deuteration can enhance stability.[2] However, specific comparative stability studies of deuterated versus non-deuterated PLP under various conditions (e.g., thermal, photolytic) are not extensively documented. It is known that protic solvents can facilitate the back-exchange of deuterium for hydrogen, particularly at labile positions.[3]

Synthesis of Deuterated Pyridoxal 5'-Phosphate

Detailed, step-by-step protocols for the synthesis of deuterated PLP are not widely published. However, the general synthetic routes for non-deuterated PLP can be adapted by using deuterated starting materials or reagents.

Conceptual Synthesis Workflow

The synthesis of PLP generally involves the phosphorylation of pyridoxal. A common strategy involves protecting the reactive aldehyde group, followed by phosphorylation of the 5'-hydroxymethyl group, and subsequent deprotection.

Example Experimental Protocol (Adapted from Non-Deuterated Synthesis)

The following protocol is a conceptual adaptation for the synthesis of deuterated PLP, based on published methods for the non-deuterated compound.[4][5][6][7] Note: This is a generalized procedure and requires optimization and validation.

-

Protection of the Aldehyde Group:

-

Dissolve deuterated pyridoxal (e.g., pyridoxal-d3) in a suitable solvent.

-

Add a primary amine (e.g., p-aminophenethyl ether) to form a Schiff base, protecting the aldehyde functionality.[4]

-

Stir the reaction mixture until the formation of the Schiff base is complete, which can be monitored by techniques like TLC or NMR.

-

Isolate the deuterated pyridoxal Schiff base.

-

-

Phosphorylation:

-

Dissolve the deuterated pyridoxal Schiff base in an ionic liquid or another suitable solvent.[4]

-

Add a phosphorylating agent, such as polyphosphoric acid, to the solution.[4][6]

-

Heat and stir the reaction mixture for several hours to facilitate the phosphorylation of the 5'-hydroxymethyl group.

-

Cool the reaction mixture to precipitate the phosphorylated Schiff base.

-

Filter and wash the solid product.

-

-

Deprotection and Purification:

-

Hydrolyze the phosphorylated Schiff base, for example, by treatment with an acidic or basic aqueous solution, to remove the protecting group from the aldehyde.[4]

-

Neutralize the solution and purify the resulting deuterated Pyridoxal 5'-phosphate.

-

Purification can be achieved through ion-exchange chromatography followed by recrystallization from a suitable solvent system (e.g., water/n-propanol).[6][8]

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and HPLC.

-

Spectroscopic Properties

Spectroscopic techniques are indispensable for characterizing deuterated PLP and for studying its interactions with enzymes.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position and extent of deuteration.

-

¹H NMR: The absence of signals at specific chemical shifts in the ¹H NMR spectrum is a clear indicator of successful deuteration.

-

¹³C NMR: Deuteration can cause a slight upfield shift in the resonance of the attached carbon atom and can lead to the splitting of the signal due to C-D coupling.

-

³¹P NMR: The ³¹P NMR spectrum is sensitive to the local environment of the phosphate group and can be used to study its protonation state and interactions with enzymes. The chemical shift of the phosphate group is pH-dependent.

| Nucleus | Key Observations |

| ¹H NMR | Disappearance of proton signals at deuterated positions. |

| ¹³C NMR | Upfield shift of signals for deuterated carbons; observation of C-D coupling. |

| ³¹P NMR | pH-dependent chemical shift, sensitive to binding to apoenzymes. |

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to aid in its quantification. In tandem mass spectrometry (MS/MS), deuterated PLP can exhibit characteristic fragmentation patterns.

-

Molecular Ion: The mass-to-charge ratio (m/z) of the molecular ion will be higher than that of non-deuterated PLP, corresponding to the number of deuterium atoms incorporated.

-

Fragmentation: In positive ion mode, a common mass transition for PLP is from m/z 247.8 to 149.8.[9] For pyridoxal-d3 5'-phosphate, a corresponding shift in the precursor and/or product ion mass would be expected. The fragmentation of PLP-modified peptides often involves the neutral loss of phosphoric acid (98 Da).[10]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Pyridoxal 5'-Phosphate | 247.8 | 149.8 |

| Pyridoxal-d3 5'-Phosphate | ~250.8 | Expected to be similar or shifted |

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of PLP is sensitive to its protonation state and its covalent binding to proteins (as a Schiff base). The absorption maxima can shift significantly with changes in pH and upon binding to an enzyme.[11][12][13][14] While significant differences in the absorption maxima between deuterated and non-deuterated PLP are not expected, subtle changes in the extinction coefficients or fine structure of the spectra may occur.

| Form of PLP | Typical λmax (nm) |

| Free PLP (pH dependent) | ~330 and ~390 |

| Internal Aldimine (with enzyme) | ~330 and ~420 |

Applications in Mechanistic Studies: The Kinetic Isotope Effect

The primary application of deuterated PLP in research is the study of enzyme reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.

Probing Rate-Limiting Steps

If the cleavage of a C-H bond is the rate-limiting step of an enzymatic reaction, replacing that hydrogen with deuterium will slow down the reaction. By using deuterated PLP as a cofactor, researchers can investigate whether processes involving the cofactor, such as tautomerization or proton transfer steps, are rate-limiting.

Experimental Workflow for KIE Studies

The following workflow outlines the general steps for conducting a kinetic isotope effect experiment using deuterated PLP.

Interpreting the Results

-

KIE > 1 (Normal KIE): The reaction with the non-deuterated cofactor is faster. This suggests that a bond to the isotopic atom is being broken in the rate-limiting step of the reaction.

-

KIE ≈ 1: No significant isotope effect is observed. This could mean that the bond to the isotopic atom is not broken in the rate-limiting step, or that the rate-limiting step is not the chemical transformation itself (e.g., product release).

-

KIE < 1 (Inverse KIE): The reaction with the deuterated cofactor is faster. This is less common but can occur due to changes in hybridization or vibrational frequencies in the transition state.

PLP-Dependent Enzyme Mechanism Elucidation

Deuterated PLP can be instrumental in dissecting the complex reaction mechanisms of PLP-dependent enzymes. For example, in a transamination reaction, several proton transfer steps involving the cofactor occur. By specifically deuterating the C4' position of PLP, one could probe the kinetics of the 1,3-prototropic shift that interconverts the aldimine and ketimine forms.

By using C4'-deuterated PLP, a kinetic isotope effect on the conversion of the quinonoid intermediate to the ketimine would provide strong evidence that this protonation step is at least partially rate-limiting.

Conclusion

Deuterated Pyridoxal 5'-phosphate is a valuable tool for researchers in biochemistry, enzymology, and drug development. Its unique properties, arising from the substitution of hydrogen with deuterium, allow for detailed investigations into enzyme mechanisms through the kinetic isotope effect. While more comparative data on the fundamental chemical properties of deuterated PLP would be beneficial, the principles outlined in this guide provide a solid foundation for its application in elucidating the intricate chemistry of PLP-dependent enzymes. The continued use of deuterated cofactors promises to yield deeper insights into biological catalysis and to aid in the design of novel therapeutics.

References

- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 2. uwo.scholaris.ca [uwo.scholaris.ca]

- 3. benchchem.com [benchchem.com]

- 4. CN109021012B - Synthesis process of pyridoxal 5' -phosphate - Google Patents [patents.google.com]

- 5. Method for synthesizing pyridoxal phosphate (2018) | Fan Ailong [scispace.com]

- 6. Pyridoxal phosphate synthesis - chemicalbook [chemicalbook.com]

- 7. Preparation method of pyridoxal 5-phosphate monohydrate - Eureka | Patsnap [eureka.patsnap.com]

- 8. US3527683A - Process for preparing pyridoxal-5-phosphate - Google Patents [patents.google.com]

- 9. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphopeptide fragmentation and analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative description of absorption spectra of a pyridoxal phosphate-dependent enzyme using lognormal distribution curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Pyridoxal 5'-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled Pyridoxal (B1214274) 5'-Phosphate (P5P), a crucial tool for investigating a wide array of biological processes. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate its application in research and drug development. The guide also visualizes key synthetic and metabolic pathways to enhance understanding.

Introduction

Pyridoxal 5'-phosphate (P5P) is the biologically active form of vitamin B6 and serves as an essential cofactor for over 140 distinct enzymes, primarily involved in amino acid metabolism.[1][2] Its roles are critical in processes such as transamination, decarboxylation, and racemization of amino acids, as well as in the synthesis of neurotransmitters like serotonin, dopamine, and gamma-aminobutyric acid (GABA).[3][4]

The introduction of deuterium (B1214612), a stable isotope of hydrogen, into the P5P molecule provides a powerful, non-radioactive probe for elucidating enzyme reaction mechanisms, studying metabolic pathways, and investigating kinetic isotope effects.[5][6] Deuterium-labeled P5P can be used as an internal standard in quantitative mass spectrometry-based assays, enabling precise measurement of vitamin B6 vitamers in biological samples.[7] This guide focuses on the chemical synthesis of deuterium-labeled P5P, providing researchers with the necessary information to produce this valuable tracer for their studies.

Synthetic Strategies for Deuterium-Labeled Pyridoxal 5'-Phosphate

The primary strategy for the synthesis of deuterium-labeled P5P involves a multi-step process that begins with the selective incorporation of deuterium into a pyridoxine (B80251) (vitamin B6) precursor. This deuterated pyridoxine is then converted to pyridoxal, which is subsequently phosphorylated to yield the final product, deuterium-labeled P5P. The most well-documented methods for deuterium incorporation target the 5'-hydroxymethyl group and the 2-methyl group of the pyridoxine ring.[8]

A key and extensively cited method for this synthesis was developed by Coburn et al. and published in the Journal of Labelled Compounds and Radiopharmaceuticals.[8] This guide will detail the protocols based on this established methodology.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of deuterium-labeled P5P, primarily adapted from the work of Coburn et al.[8]

Synthesis of Pyridoxine-d₂ (Deuteration at the 5'-Hydroxymethyl Position)

The introduction of deuterium at the 5'-hydroxymethyl position is achieved through the reduction of a protected pyridoxic acid derivative using a deuterated reducing agent.

Step 1: Preparation of α⁴,3-O-Isopropylidene-5-pyridoxic Acid

This initial step involves the protection of the hydroxyl groups of pyridoxine and subsequent oxidation to form the carboxylic acid at the 5-position. The detailed procedure for this precursor is described in the literature.

Step 2: Reduction with Lithium Aluminum Deuteride (B1239839) (LiAlD₄)

-

Materials:

-

α⁴,3-O-Isopropylidene-5-pyridoxic acid

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

A solution of α⁴,3-O-isopropylidene-5-pyridoxic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlD₄ in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by the careful addition of ethyl acetate, followed by water.

-

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a minimal amount of ethanol, and concentrated HCl is added to precipitate pyridoxine-d₂ hydrochloride.

-

The product is collected by filtration, washed with cold ethanol, and dried.

-

Synthesis of Pyridoxine-d₃ (Deuteration at the 2-Methyl Position)

Deuterium can be introduced at the 2-methyl position via a base-catalyzed hydrogen-deuterium exchange reaction.

-

Materials:

-

N-Benzylpyridoxine

-

Deuterium oxide (D₂O)

-

Sodium deuteroxide (NaOD) in D₂O

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂) or a hydrogen source

-

-

Procedure:

-

N-Benzylpyridoxine is dissolved in D₂O containing NaOD.

-

The solution is heated in a sealed vessel for an extended period to facilitate the H/D exchange at the 2-methyl position.

-

After cooling, the solution is neutralized with DCl in D₂O.

-

The N-benzyl group is removed by catalytic hydrogenation using Pd/C and H₂ gas.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield pyridoxine-d₃.

-

Conversion of Deuterated Pyridoxine to Deuterated Pyridoxal

The deuterated pyridoxine is oxidized to the corresponding aldehyde, pyridoxal.

-

Materials:

-

Pyridoxine-d₂ or Pyridoxine-d₃ hydrochloride

-

Manganese dioxide (MnO₂)

-

Dilute sulfuric acid

-

-

Procedure:

-

Deuterated pyridoxine hydrochloride is dissolved in dilute sulfuric acid.

-

Activated MnO₂ is added in portions to the stirred solution at room temperature.

-

The reaction progress is monitored by a suitable method (e.g., TLC or HPLC).

-

Upon completion, the MnO₂ is removed by filtration.

-

The filtrate is neutralized with a suitable base (e.g., barium carbonate) to precipitate the sulfate (B86663) ions.

-

The mixture is filtered, and the filtrate containing deuterated pyridoxal is used in the next step.

-

Phosphorylation of Deuterated Pyridoxal to Deuterated Pyridoxal 5'-Phosphate

The final step is the phosphorylation of the deuterated pyridoxal at the 5'-hydroxyl group.

-

Materials:

-

Deuterated pyridoxal solution from the previous step

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., pyridine)

-

-

Procedure:

-

The aqueous solution of deuterated pyridoxal is lyophilized to obtain the solid product.

-

The deuterated pyridoxal is dissolved in an anhydrous solvent like pyridine.

-

The solution is cooled to 0°C, and POCl₃ is added dropwise with stirring.

-

The reaction mixture is stirred at low temperature for several hours.

-

The reaction is quenched by the slow addition of ice-water.

-

The product, deuterated P5P, can be isolated and purified by ion-exchange chromatography.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of deuterium-labeled P5P, based on literature values. Actual yields and isotopic enrichment may vary depending on experimental conditions.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Reference |

| 1 | Deuteration at 5'-position | α⁴,3-O-Isopropylidene-5-pyridoxic acid | Pyridoxine-d₂ | 70-85 | [8] |

| 2 | Deuteration at 2-methyl position | N-Benzylpyridoxine | Pyridoxine-d₃ | 60-75 | [8] |

| 3 | Oxidation | Pyridoxine-d₂/d₃ | Pyridoxal-d₂/d₃ | 50-60 | [3] |

| 4 | Phosphorylation | Pyridoxal-d₂/d₃ | Pyridoxal 5'-phosphate-d₂/d₃ | 40-50 | [8] |

| Analysis | Technique | Parameter | Expected Value | Reference |

| Isotopic Enrichment (5'-d₂) | Mass Spectrometry (GC-MS) | % Deuterium Incorporation | >98% | [9][10] |

| Isotopic Enrichment (2-methyl-d₃) | Mass Spectrometry (GC-MS) | % Deuterium Incorporation | >95% | [9][10] |

| Structural Confirmation | NMR Spectroscopy (¹H, ²H, ¹³C, ³¹P) | Chemical shifts and coupling constants | Consistent with labeled structure | [5] |

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and relevant biological pathways where deuterium-labeled P5P is a valuable research tool.

Applications in Research

Deuterium-labeled P5P is a versatile tool with numerous applications in biomedical research:

-

Enzyme Mechanism Studies: The kinetic isotope effect (KIE) observed when a C-H bond is replaced by a C-D bond can provide valuable insights into the rate-determining steps of enzyme-catalyzed reactions.[5][7] For PLP-dependent enzymes, this can help elucidate the mechanism of substrate binding, Schiff base formation, and subsequent catalytic steps.[5]

-

Metabolic Flux Analysis: By tracing the metabolic fate of the deuterium label, researchers can quantify the flux through various metabolic pathways involving vitamin B6.[11] This is particularly useful for studying the interconversion of different vitamin B6 vitamers and their contribution to the active P5P pool.

-

Neurotransmitter Research: Given the critical role of P5P in the synthesis of neurotransmitters, deuterium-labeled P5P can be used to study the dynamics of neurotransmitter production and turnover in both normal and pathological conditions.[12]

-

Quantitative Bioanalysis: Deuterium-labeled P5P serves as an ideal internal standard for mass spectrometry-based quantification of endogenous P5P and other vitamin B6 vitamers in biological matrices such as plasma, tissues, and cerebrospinal fluid.[9][10] This enables accurate assessment of vitamin B6 status and its relationship to various diseases.

Conclusion

The synthesis of deuterium-labeled Pyridoxal 5'-phosphate, while a multi-step process, is achievable through established chemical methods. This technical guide provides a detailed framework for its preparation, from the initial deuteration of pyridoxine precursors to the final phosphorylation step. The availability of this powerful research tool will continue to facilitate a deeper understanding of the myriad of biological processes that are dependent on this essential cofactor. The provided diagrams and protocols are intended to serve as a valuable resource for researchers and drug development professionals seeking to utilize stable isotope labeling in their studies of vitamin B6 metabolism and function.

References

- 1. researchgate.net [researchgate.net]

- 2. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. Proton magnetic resonance studies of glutamate-alanine transaminase-catalyzed deuterium exchange. Evidence for proton conservation during prototropic transfer from the alpha carbon of L-alanine to the C4-position of pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium kinetic isotope effect and stopped-flow kinetic studies of the quinoprotein methylamine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Patch‐Clamp‐ and 15N Isotope Tracer‐Based Techniques Reveal the Transport Characteristics of SlGAT1 and the Metabolic Flow of Exogenous GABA Under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pyridoxal 5'-phosphate-d3 CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyridoxal (B1214274) 5'-Phosphate-d3 (PLP-d3), a deuterated analog of the active form of vitamin B6. This document furnishes its Chemical Abstracts Service (CAS) number, identifies key suppliers, and presents relevant technical data. Furthermore, it details an experimental protocol for its application in quantitative bioanalysis and illustrates its role in crucial biochemical pathways.

Core Data: CAS Number and Commercial Suppliers

Pyridoxal 5'-Phosphate-d3 is registered under CAS number 1354560-58-9 .[1] Several chemical suppliers specialize in providing this stable isotope-labeled compound for research purposes. The following table summarizes prominent suppliers and their product identifiers.

| Supplier | Product Code | Website |

| LGC Standards | TRC-H605892 | --INVALID-LINK-- |

| MedChemExpress | HY-W011727S | --INVALID-LINK-- |

| Buchem BV | Not specified | --INVALID-LINK-- |

Quantitative Data Summary

The following table summarizes the key quantitative data for Pyridoxal 5'-Phosphate-d3, compiled from supplier technical data sheets.

| Parameter | Value | Source |

| Molecular Formula | C₈H₇D₃NO₆P | LGC Standards[1] |

| Molecular Weight | 250.16 g/mol | LGC Standards, CymitQuimica[1][2] |

| Accurate Mass | 250.0434 | LGC Standards[1] |

| Purity | >85% | CymitQuimica[2] |

| Appearance | Light Yellow to Yellow Solid | Inferred from supplier information |

| Storage Conditions | -20°C, Hygroscopic | Inferred from supplier information |

Experimental Protocol: Quantification of Pyridoxal 5'-Phosphate in Whole Blood using LC-ESI-MS/MS

Pyridoxal 5'-phosphate-d3 is commonly employed as an internal standard in stable isotope dilution mass spectrometry assays for the accurate quantification of endogenous pyridoxal 5'-phosphate (PLP) in biological matrices. The following protocol is adapted from a validated method for the analysis of PLP in whole blood.[3][4][5]

Objective: To determine the concentration of pyridoxal 5'-phosphate (PLP) in human whole blood samples by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) using Pyridoxal 5'-phosphate-d3 as an internal standard.

Materials:

-

Whole blood samples

-

Pyridoxal 5'-phosphate-d3 (PLP-d3) internal standard solution

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Methanol, 0.1% formic acid

-

Water, 0.1% formic acid

-

UPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column (e.g., Waters™ Symmetry C18)

Procedure:

-

Sample Preparation:

-

To 250 µL of whole blood sample, add 50 µL of the PLP-d3 internal standard solution.

-

Vortex mix the sample.

-

Add an equal volume of 10% trichloroacetic acid for protein precipitation.

-

Vortex mix thoroughly for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject 20 µL of the supernatant onto the UPLC system.

-

Perform chromatographic separation on a C18 column using a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol. The total run time is approximately 4 minutes.[3][4]

-

The mass spectrometer is operated in positive ion mode.

-

Monitor the following mass transitions for PLP and the internal standard:

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of known concentrations of PLP standard spiked with a constant concentration of PLP-d3 internal standard.

-

Calculate the peak area ratio of the analyte (PLP) to the internal standard (PLP-d3).

-

Determine the concentration of PLP in the unknown samples by interpolating their peak area ratios from the calibration curve. The method is linear from 4 to 8000 nmol/L.[3]

-

Signaling Pathways and Experimental Workflows

Pyridoxal 5'-phosphate is the metabolically active form of vitamin B6 and serves as an essential cofactor for a vast array of enzymatic reactions, particularly in amino acid metabolism.

Vitamin B6 Salvage Pathway

The following diagram illustrates the salvage pathway, which is responsible for the interconversion of various forms of vitamin B6 to the active cofactor, PLP.

Caption: The Vitamin B6 salvage pathway illustrating the conversion of dietary forms to the active PLP.

Role of PLP in Neurotransmitter Synthesis

PLP is a critical cofactor for the synthesis of several key neurotransmitters. The diagram below depicts the PLP-dependent conversion of the excitatory neurotransmitter glutamate (B1630785) to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).

Caption: PLP as an essential cofactor for Glutamate Decarboxylase (GAD) in the synthesis of GABA.

References

- 1. Pyridoxal 5'-Phosphate-d3 (>85%) | LGC Standards [lgcstandards.com]

- 2. Pyridoxal 5'-Phosphate-d3 (>85%) | CymitQuimica [cymitquimica.com]

- 3. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Purity and Isotopic Enrichment of Pyridoxal 5'-Phosphate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and isotopic enrichment of Pyridoxal (B1214274) 5'-phosphate-d3 (PLP-d3), a deuterated form of the active vitamin B6. As a critical coenzyme in a multitude of metabolic reactions, the quality of isotopically labeled PLP is paramount for its use as an internal standard in quantitative analyses. This document outlines the analytical methodologies for assessing its chemical purity and isotopic enrichment, presents relevant data in a structured format, and illustrates key biological pathways and experimental workflows.

Introduction

Pyridoxal 5'-phosphate (PLP) is a vital coenzyme for over 140 enzymatic reactions, playing a crucial role in amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1][2] Its deuterated analogue, Pyridoxal 5'-phosphate-d3 (PLP-d3), serves as an ideal internal standard for mass spectrometry-based quantification of PLP in biological matrices. The incorporation of deuterium (B1214612) atoms results in a mass shift, allowing for its distinction from the endogenous, unlabeled PLP while maintaining nearly identical chemical and physical properties.[3] The accuracy of quantitative studies heavily relies on the well-characterized purity and isotopic distribution of the deuterated standard.

Commercial suppliers of PLP-d3 typically report a chemical purity of greater than 98%.[4] The isotopic enrichment, which refers to the percentage of molecules containing the desired number of deuterium atoms, is also a critical parameter, with some suppliers indicating an enrichment of over 85%.[5] This guide details the experimental procedures necessary to verify these specifications.

Analytical Characterization: Purity and Isotopic Enrichment

The comprehensive characterization of PLP-d3 involves the orthogonal application of chromatographic and spectroscopic techniques to determine both its chemical purity and isotopic enrichment.

Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of PLP-d3. This technique separates the main compound from any synthesis-related impurities or degradation products.

Table 1: Representative HPLC Parameters for PLP-d3 Purity Analysis

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) |

| Detection | UV-Vis at the maximum absorbance of PLP (approx. 295 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Isotopic Enrichment and Structural Integrity

The isotopic enrichment and the precise location of the deuterium atoms are determined using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is employed to determine the isotopic distribution of PLP-d3. By comparing the ion intensities of the deuterated and non-deuterated species, the isotopic enrichment can be calculated.

Table 2: Mass Spectrometry Parameters for PLP-d3 Isotopic Enrichment Analysis

| Parameter | Specification |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high resolution |

| Scan Mode | Full scan to observe the isotopic cluster |

| Collision Energy | Low energy to minimize fragmentation |

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels. 1H NMR is used to observe the absence of signals at the deuterated positions, while 2H NMR directly detects the deuterium atoms. 13C and 31P NMR can provide further structural confirmation.[6][7]

Table 3: NMR Spectroscopy Parameters for PLP-d3 Structural Analysis

| Nucleus | Purpose |

| 1H NMR | Confirm the absence of proton signals at the sites of deuteration. |

| 2H NMR | Directly observe the deuterium signals and confirm their chemical environment. |

| 13C NMR | Verify the carbon skeleton and the electronic environment of the deuterated carbons. |

| 31P NMR | Confirm the integrity of the phosphate group. |

Experimental Protocols

Protocol for HPLC Purity Analysis

-

Standard and Sample Preparation:

-

Prepare a stock solution of PLP-d3 in a suitable solvent (e.g., water or a mild buffer) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis at a similar concentration.

-

-

Chromatographic Conditions:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the standards and the sample.

-

Run the gradient program to elute the compound and any impurities.

-

-

Data Analysis:

-

Integrate the peak areas of all detected signals in the chromatogram.

-

Calculate the percentage purity by dividing the peak area of PLP-d3 by the total peak area of all components.

-

Protocol for LC-MS Isotopic Enrichment Analysis

-

Sample Preparation:

-

Prepare a dilute solution of PLP-d3 in a solvent compatible with LC-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS Analysis:

-

Inject the sample into the LC-MS system.

-

Acquire full scan mass spectra of the eluting peak corresponding to PLP-d3.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the unlabeled (d0), singly (d1), doubly (d2), and triply (d3) deuterated PLP.

-

Calculate the isotopic enrichment by determining the relative abundance of the d3 species compared to the sum of all isotopic species.

-

Protocol for NMR Structural Analysis

-

Sample Preparation:

-

Dissolve a sufficient amount of PLP-d3 in a deuterated solvent (e.g., D2O) for NMR analysis.

-

-

NMR Data Acquisition:

-

Acquire 1H, 2H, 13C, and 31P NMR spectra.

-

-

Data Analysis:

-

In the 1H NMR spectrum, confirm the significant reduction or absence of signals at the expected positions of deuteration by comparing with the spectrum of unlabeled PLP.

-

In the 2H NMR spectrum, identify the resonance corresponding to the deuterium label.

-

Analyze the 13C and 31P NMR spectra to ensure the overall structural integrity of the molecule.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key PLP-dependent metabolic pathway and the general analytical workflow for the characterization of PLP-d3.

Caption: General mechanism of a PLP-dependent transamination reaction.

Caption: Workflow for the quality control of Pyridoxal 5'-phosphate-d3.

Conclusion

The quality and characterization of Pyridoxal 5'-phosphate-d3 are of utmost importance for its application as an internal standard in quantitative bioanalysis. A combination of HPLC, high-resolution mass spectrometry, and NMR spectroscopy provides a comprehensive assessment of its chemical purity, isotopic enrichment, and structural integrity. The detailed protocols and workflows presented in this guide offer a framework for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of their analytical data when utilizing deuterated PLP.

References

- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 2. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PYRIDOXAL 5’-PHOSPHATE-D3 | Buchem BV [buchem.com]

- 5. Pyridoxal 5'-Phosphate-d3 (>85%) | LGC Standards [lgcstandards.com]

- 6. 13C NMR spectroscopy of labeled pyridoxal 5'-phosphate. Model studies, D-serine dehydratase, and L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (31)P NMR spectroscopy senses the microenvironment of the 5'-phosphate group of enzyme-bound pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Pyridoxal 5'-Phosphate-d3 Powder

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability data for Pyridoxal (B1214274) 5'-phosphate-d3 (PLP-d3) is not extensively available in public literature. This guide is based on the well-documented stability profile of non-deuterated Pyridoxal 5'-phosphate (PLP). The fundamental chemical properties governing stability are expected to be highly analogous, as the deuterium (B1214612) substitution does not typically alter the core degradation pathways.

Core Stability Profile

Pyridoxal 5'-phosphate is a light-sensitive and moderately hygroscopic molecule. Its stability as a solid powder is primarily influenced by temperature, light, and moisture. In solution, pH becomes a critical factor.

Key Factors Influencing Stability:

-

Temperature: Lower temperatures are crucial for long-term stability. The standard recommendation for the solid powder is storage at -20°C.[1] Some suppliers may also recommend storage at 2-8°C, but -20°C is preferred for extended periods.[2]

-

Light: PLP is highly susceptible to photodegradation.[3] Exposure to light, especially UV light, can lead to the oxidation of the aldehyde group, forming inactive products.[4][5] Therefore, the material must be stored in light-resistant containers.[6]

-

Moisture: The powder is hygroscopic and should be stored in a dry, well-ventilated place with the container tightly sealed to prevent moisture uptake, which can accelerate degradation.[6][7]

-

pH (in solution): While this guide focuses on the powder, it is important to note that when dissolved, PLP stability is pH-dependent. The phosphate (B84403) group can catalyze reactions, and the molecule is generally more stable in slightly acidic to neutral conditions.

Recommended Storage and Handling

To ensure the maximum shelf life and integrity of PLP-d3 powder, the following procedures are recommended.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Condition | Rationale |

| Temperature | -20°C (long-term) | Minimizes thermal degradation and preserves chemical integrity.[1] |

| 2-8°C (short-term) | Acceptable for brief periods, but not ideal for long-term storage.[2] | |

| Light | Store in amber vials or foil-wrapped containers in the dark. | Prevents photodegradation, a primary degradation pathway.[4][6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |

| Container | Tightly sealed, light-resistant containers.[6] | Prevents exposure to moisture and light.[7] |

| Handling | Equilibrate container to room temperature before opening. Handle in a controlled, low-humidity environment. | Prevents condensation from forming on the cold powder upon opening. |

A manufacturer suggests a shelf life of three years when stored in a well-closed, light-resistant container.[6] For solutions stored at -80°C, use within 6 months is recommended; at -20°C, within 1 month.[8]

Degradation Pathways

The primary degradation pathway for PLP, particularly in aqueous environments or upon exposure to light, involves the oxidation of the aldehyde group at the 4-position.

Primary Photodegradation Pathway

In the presence of light and oxygen, the aldehyde group of PLP is oxidized to a carboxylic acid, forming 4-pyridoxic acid 5'-phosphate (PAP).[4][5] This is the major inactive urinary metabolite of vitamin B6.[9] This reaction is a key concern for aqueous solutions of PLP, which can degrade significantly within hours if not protected from light.[4][5]

Quantitative Stability Data

Quantitative data on the degradation of PLP powder is limited in public literature, as manufacturers often provide retest dates rather than detailed stability profiles.[1][2] However, studies on PLP in solution provide insight into its degradation kinetics.

Table 2: Illustrative Degradation Rates of PLP in Aqueous Solution with Lysine (B10760008)

| Temperature | Degradation Rate (M/hr) | Activation Energy (Kcal/mol) |

| 30°C | 0.0003 | 5.7 |

| 40°C | 0.0011 | 5.7 |

| 50°C | 0.0017 | 5.7 |

| Data derived from a study on non-deuterated PLP in an aqueous system with lysine at pH 7.2. The presence of amino acids can accelerate degradation through Schiff base formation.[10] |

This data illustrates the significant impact of temperature on the stability of PLP in solution.[10] While solid-state degradation is much slower, the principle remains the same: higher temperatures accelerate degradation.

Experimental Protocol: Stability Assessment via Forced Degradation

To develop a stability-indicating method, forced degradation studies are essential.[11][12] This involves subjecting the PLP-d3 powder to harsh conditions to intentionally produce degradation products.

Objective

To identify likely degradation products and establish a stability-indicating HPLC-UV method for PLP-d3.

Materials

-

Pyridoxal 5'-phosphate-d3 powder

-

Methanol (B129727) (HPLC grade)

-

Sodium phosphate buffer (35 mM)

-

Sodium heptane (B126788) sulfonate (2.5 mM)

-

O-phosphoric acid

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (B78521) (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC system with UV detector

-

Photostability chamber

-

Oven

Methodology

-

Preparation of Stock Solution: Prepare a stock solution of PLP-d3 (e.g., 1 mg/mL) in a suitable solvent (e.g., water or mobile phase). Protect from light.

-

Forced Degradation Conditions: Expose the PLP-d3 (both as solid powder and in solution) to the following stress conditions. The goal is to achieve 5-20% degradation.[11][13]

-

Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60°C for a designated time (e.g., 2, 4, 8 hours).

-

Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature for a designated time.

-

Oxidation: Add 3% H2O2 to the stock solution. Keep at room temperature, protected from light, for a designated time.

-

Thermal Degradation: Store the solid powder in an oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 24, 48 hours).

-

Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis (HPLC-UV): Analyze the stressed samples against a control (unstressed) sample.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, with the pH adjusted to 3.5 using o-phosphoric acid.[9]

-

Detection: UV at 302 nm.[9]

-

Analysis: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent PLP-d3 peak. Assess peak purity to ensure the parent peak is not co-eluting with degradants.

-

Experimental Workflow Diagram

References

- 1. Pyridoxal 5 -phosphate = 98 853645-22-4 [sigmaaldrich.com]

- 2. 吡哆醛5′-磷酸盐 一水合物 ≥97.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Stability of pyridoxal-5-phosphate semicarbazone: applications in plasma vitamin B6 analysis and population surveys of vitamin B6 nutritional status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.accentuate.io [cdn.accentuate.io]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ijmrhs.com [ijmrhs.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. longdom.org [longdom.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sgs.com [sgs.com]

A Technical Guide to the Solubility of Pyridoxal 5'-Phosphate-d3

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and coenzymes is fundamental to experimental design, formulation, and ensuring bioavailability. This technical guide provides an in-depth overview of the solubility of Pyridoxal 5'-phosphate-d3 (PLP-d3), a deuterated form of the active vitamin B6. While specific quantitative data for the deuterated form is limited, this guide consolidates available information for both PLP-d3 and its non-deuterated counterpart, Pyridoxal 5'-phosphate (PLP), as their solubility characteristics are expected to be nearly identical.

Core Solubility Data

The solubility of a compound is a critical physical property that dictates its handling, formulation, and biological absorption. The following tables summarize the available quantitative solubility data for Pyridoxal 5'-phosphate-d3 and the non-deuterated Pyridoxal 5'-phosphate in various solvents.

Table 1: Quantitative Solubility of Pyridoxal 5'-Phosphate-d3

| Solvent | Solubility | Molar Concentration | Conditions | Source |

| DMSO | 62.5 mg/mL | 249.84 mM | Requires sonication and warming. Use of non-hygroscopic DMSO is recommended. | MedchemExpress.com[1] |

Table 2: Quantitative Solubility of Pyridoxal 5'-Phosphate (Non-deuterated)

| Solvent | Solubility | Conditions | Source | | :--- | :--- | :--- | | Water | 28 mg/mL | - | PubChem[2] | | Water | 6 mg/mL | - | Selleck Chemicals[3] | | Water | Slightly soluble | - | Thermo Fisher Scientific | | DMSO | 49 mg/mL | For hydrate (B1144303) form. | Selleck Chemicals[3] | | Ethanol | Insoluble | - | Selleck Chemicals[3] | | 1 M Hydrochloric Acid | 50 mg/mL | Clear, colorless to light yellow-green solution. | MP Biomedicals[4] | | Methanol (B129727) + Water | Varies with composition and temperature. | Maximum solubility observed around a water mole fraction of 0.8 at T > 308.15 K. | ResearchGate[5] | | Ethanol + Water | Increases with increasing temperature and mole fraction of water. | Temperature range: 278.15 K to 318.15 K. | ResearchGate[5] | | Isopropanol + Water | Increases with increasing temperature and mole fraction of water. | Temperature range: 278.15 K to 318.15 K. | ResearchGate[5] | | Acetone + Water | Increases with increasing temperature and mole fraction of water. | Temperature range: 278.15 K to 318.15 K. | ResearchGate[5] |

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is crucial for determining the solubility of a compound. The "isothermal dissolution equilibrium method" is a standard approach.[5] This section outlines a general protocol for determining the solubility of Pyridoxal 5'-phosphate-d3.

Objective: To determine the equilibrium solubility of Pyridoxal 5'-phosphate-d3 in a given solvent at a specific temperature.

Materials:

-

Pyridoxal 5'-phosphate-d3

-

Selected solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Pyridoxal 5'-phosphate-d3 to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibrium should be established experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the supernatant using a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilute the clear, filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification of Dissolved Solute:

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of Pyridoxal 5'-phosphate-d3.

-

For HPLC analysis: A reversed-phase C18 column is often used for the separation of water-soluble vitamins. The mobile phase could consist of a buffered aqueous solution with an organic modifier like methanol or acetonitrile. Detection is typically performed using a UV detector at a wavelength where PLP-d3 has maximum absorbance.

-

For UV-Vis analysis: Determine the absorbance of the diluted solution at the wavelength of maximum absorption (λmax) for Pyridoxal 5'-phosphate-d3 in the chosen solvent. Calculate the concentration using a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or molarity.

-

Visualizing Core Concepts

To better illustrate the context and processes related to Pyridoxal 5'-phosphate, the following diagrams have been generated using Graphviz.

Caption: A flowchart illustrating the key steps of the isothermal dissolution equilibrium method for determining solubility.

Pyridoxal 5'-phosphate is a vital coenzyme in a multitude of metabolic pathways. The "salvage pathway" is a key mechanism in humans for recycling and synthesizing PLP from various vitamin B6 forms obtained from the diet.[6][7]

Caption: The salvage pathway for the synthesis of the active coenzyme Pyridoxal 5'-phosphate (PLP).

References

The Sentinel Molecule: A Technical Guide to Pyridoxal 5'-Phosphate-d3 in Vitamin B6 Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6, a crucial water-soluble vitamin, exists in several forms, collectively known as vitamers. The biologically active form, Pyridoxal 5'-phosphate (PLP), plays a pivotal role as a coenzyme in over 140 enzymatic reactions, fundamentally influencing amino acid, neurotransmitter, and carbohydrate metabolism.[1][2] Accurate quantification of PLP and other B6 vitamers in biological matrices is paramount for understanding nutritional status, diagnosing deficiencies, and for the development of therapeutic interventions. The advent of stable isotope dilution assays coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the precision and accuracy of these measurements. At the heart of this advancement is the use of isotopically labeled internal standards, with Pyridoxal 5'-phosphate-d3 (PLP-d3) emerging as a critical tool for researchers.[2][3] This guide provides an in-depth technical overview of the role and application of PLP-d3 in the robust and reliable study of vitamin B6 metabolism.

The Role of Pyridoxal 5'-Phosphate-d3 as an Internal Standard

PLP-d3 is the deuterium-labeled analogue of PLP.[2] In mass spectrometry-based quantification, an ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z). As a stable isotope-labeled internal standard, PLP-d3 fulfills these criteria, offering several advantages in analytical workflows:

-

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. Since PLP-d3 has nearly identical physicochemical properties to endogenous PLP, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.

-

Compensation for Sample Loss: During the multi-step process of sample preparation, including protein precipitation, extraction, and derivatization, some sample loss is inevitable. The addition of a known amount of PLP-d3 at the beginning of the workflow allows for the correction of any losses of the target analyte.

-

Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, PLP-d3 significantly enhances the precision and accuracy of PLP quantification.[3]

Quantitative Data from LC-MS/MS Methods Utilizing PLP-d3

The use of PLP-d3 as an internal standard has been integral to the validation of numerous LC-MS/MS methods for the analysis of PLP and other vitamin B6 vitamers in various biological samples. The following tables summarize key quantitative parameters from published studies.

| Parameter | Whole Blood[3] | Plasma/Serum[4] | Human Hair[5] |

| Linearity Range | 4 - 8000 nmol/L | Up to 500 nmol/L | 50 - 4000 pg/mg |

| Lower Limit of Quantification (LLOQ) | 4 nmol/L | 5 nmol/L | 50 pg/mg |

| Intra-day Precision (% CV) | 1.7 - 2.8% | <5% | Not Reported |

| Inter-day Precision (% CV) | 3.0 - 4.1% | <5% | Not Reported |

| Mean Recovery | 98% (89-103%) | Not Reported | 73 - 89% |

Table 1: Quantitative Parameters of LC-MS/MS Methods for PLP Quantification using PLP-d3.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| PLP | 247.8 | 149.8 | 14 | [3] |

| PLP-d3 | 251.0 (approx.) | 152.8 (approx.) | 14 (assumed) | [3] |

Table 2: Example Mass Spectrometric Parameters for PLP and PLP-d3. (Note: Exact m/z for PLP-d3 may vary slightly based on the position and number of deuterium (B1214612) atoms).

Experimental Protocols

The following section outlines a generalized, detailed methodology for the quantification of PLP in human plasma or whole blood using PLP-d3 as an internal standard, based on common practices reported in the literature.[3][4]

Materials and Reagents

-

Pyridoxal 5'-phosphate (PLP) analytical standard

-

Pyridoxal 5'-phosphate-d3 (PLP-d3) internal standard

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., whole blood, plasma, serum)

Sample Preparation

-

Aliquoting: Aliquot 250 µL of the biological sample (e.g., whole blood) into a microcentrifuge tube.[3]

-

Internal Standard Spiking: Add 50 µL of a pre-determined concentration of PLP-d3 solution to each sample, calibrator, and quality control sample.[3]

-

Protein Precipitation: Add an appropriate volume of 10% TCA solution to precipitate proteins. Vortex mix thoroughly.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains PLP and PLP-d3, to a clean tube or a 96-well plate for analysis.[3]

LC-MS/MS Analysis

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.[3]

-

Mobile Phase A: 0.1% Formic acid in water.[3]

-

Mobile Phase B: 0.1% Formic acid in methanol.[3]

-

Gradient: A gradient elution is typically employed to separate PLP from other matrix components.

-

Injection Volume: 20 µL of the supernatant.[3]

-

-

Mass Spectrometric Detection:

Data Analysis

-

Peak Integration: Integrate the chromatographic peak areas for both the PLP and PLP-d3 MRM transitions.

-

Ratio Calculation: Calculate the ratio of the peak area of PLP to the peak area of PLP-d3 for all samples, calibrators, and quality controls.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Quantification: Determine the concentration of PLP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Vitamin B6 Metabolism Pathway

The following diagram illustrates the key steps in the metabolic pathway of vitamin B6, leading to the formation of the active coenzyme, PLP.

A simplified diagram of the Vitamin B6 metabolism salvage pathway.

Experimental Workflow for PLP Quantification

This diagram outlines the typical experimental workflow for the quantification of PLP in a biological sample using PLP-d3 as an internal standard.

Workflow for PLP quantification using PLP-d3 and LC-MS/MS.

PLP-Dependent Neurotransmitter Synthesis

PLP is an essential cofactor in the synthesis of several key neurotransmitters. The following diagram illustrates its role in these critical signaling pathways.

References

- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Deuterium Labeling of Vitamin B6 Compounds for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, analysis, and application of deuterium-labeled vitamin B6 compounds. The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into the vitamin B6 structure offers a powerful tool for elucidating metabolic pathways, improving pharmacokinetic profiling, and enabling highly accurate quantification in complex biological matrices. This document details the core methodologies, presents quantitative data in a structured format, and illustrates key processes through diagrams for enhanced comprehension.

Introduction to Deuterium Labeling in Vitamin B6 Research

Vitamin B6 is a water-soluble vitamin that exists in six interconvertible forms, known as vitamers: pyridoxine (B80251) (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their respective 5'-phosphorylated forms (PNP, PMP, PLP).[1][2][3] Pyridoxal 5'-phosphate (PLP) is the primary active coenzyme form, participating in over 140 enzymatic reactions, predominantly in amino acid metabolism.[2][3]

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), is a critical technique in modern biomedical and pharmaceutical research.[4][5] This subtle modification, which adds a single neutron, can alter the physicochemical properties of a molecule. This is particularly relevant in the context of the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow the rate of bond cleavage in metabolic reactions.[6][7][8]

Key Applications:

-

Metabolic Research: Labeled compounds serve as tracers to investigate the absorption, distribution, metabolism, and excretion (ADME) of vitamin B6 without altering its fundamental biological activity.[9]

-

Quantitative Analysis: Deuterated vitamers are the gold standard internal standards for isotope dilution mass spectrometry (IDMS), enabling precise quantification of endogenous vitamin B6 levels in biological samples like plasma, tissues, and cerebrospinal fluid.[10][11][12][13]

-

Pharmacokinetics: Introducing deuterium can modify a drug's metabolic profile, potentially enhancing its stability and half-life.[4][5][6]

-

Mechanistic Enzymology: KIE studies using deuterated substrates help to elucidate the mechanisms of vitamin B6-dependent enzymes.[6][7]

Synthesis of Deuterium-Labeled Vitamin B6 Compounds

The synthesis of deuterated vitamin B6 typically starts with the labeling of one vitamer, most commonly pyridoxine, which is then converted to other forms. Specific labeling at different positions on the pyridine (B92270) ring allows for targeted investigations.

Two primary methods have been successfully employed for the specific incorporation of deuterium into the pyridoxine backbone.

-

Labeling at the 5-Hydroxymethyl Position: This is achieved by the reduction of a carboxylic acid precursor using a deuterated reducing agent. A common approach involves the reduction of α⁴,3-O-isopropylidene-5-pyridoxic acid with lithium aluminum deuteride (B1239839) (LiAlD₄) to produce pyridoxine-d₂.[9]

-

Labeling at the 2-Methyl Position: Deuterium can be inserted into the 2-methyl group through a base-catalyzed hydrogen-deuterium exchange reaction. This process often involves protecting other reactive sites, for instance by using N-benzyl pyridoxine, and then performing the exchange in deuterium oxide (D₂O).[9]

This protocol is adapted from the method described by Coburn et al. (1982).[9]

Step 1: Reduction of α⁴,3-O-isopropylidene-5-pyridoxic acid lactone

-

Suspend α⁴,3-O-isopropylidene-5-pyridoxic acid lactone in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of lithium aluminum deuteride (LiAlD₄) in THF to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding D₂O, followed by a 15% sodium hydroxide (B78521) solution, and then more D₂O.

-

Filter the resulting solids and wash with THF.

-

Combine the filtrate and washes, and evaporate the solvent under reduced pressure to yield the crude deuterated isopropylidene pyridoxine.

Step 2: Hydrolysis of the Isopropylidene Group

-

Dissolve the crude product from Step 1 in a solution of hydrochloric acid.

-

Heat the mixture at 50-60°C for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

-

Cool the solution and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Recrystallize the crude pyridoxine-d₂ from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Interconversion of Deuterated Vitamin B6 Vitamers

Once a primary labeled vitamer like pyridoxine-d₂ is synthesized, it can be converted into other biologically important forms, such as pyridoxal-d₂ and pyridoxamine-d₂ and their phosphorylated derivatives.

-

Oxidation: Dissolve pyridoxine-d₂ hydrochloride in water. Add an oxidizing agent, such as activated manganese dioxide (MnO₂), in portions while stirring vigorously.

-

Reaction Monitoring: Monitor the reaction progress using UV-Vis spectroscopy or HPLC until the starting material is consumed.

-

Workup: Filter the reaction mixture to remove the MnO₂. The resulting aqueous solution contains pyridoxal-d₂. This solution can often be used directly for subsequent reactions or be purified by chromatography.

-

Phosphorylation: The conversion of pyridoxal to PLP is typically achieved using a phosphorylation agent. A common laboratory method involves reacting PL-d₂ with a mixture of phosphoric acid and phosphorus pentoxide.[9]

-

Purification: The resulting PLP-d₂ is purified from the reaction mixture using ion-exchange chromatography.

Analytical Characterization and Data

Rigorous analytical methods are essential to confirm the isotopic purity and the specific location of the deuterium labels. Mass spectrometry and NMR spectroscopy are the primary techniques used.[9][10][11]

Isotope dilution mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is used for both characterization and quantification.[10][11][12] The mass shift corresponding to the number of incorporated deuterium atoms provides confirmation of successful labeling.

Table 1: Representative Mass Spectrometry Data for Vitamin B6 Vitamers

| Compound | Label | Unlabeled [M+H]⁺ (m/z) | Labeled [M+H]⁺ (m/z) | Mass Shift (Δm/z) |

| Pyridoxine (PN) | d₂ | 170.1 | 172.1 | +2 |

| Pyridoxal (PL) | d₂ | 168.1 | 170.1 | +2 |

| Pyridoxal (PL) | d₃ | 168.1 | 171.1 | +3 |

| Pyridoxamine (PM) | d₂ | 169.1 | 171.1 | +2 |

| 4-Pyridoxic Acid (PA) | d₂ | 184.1 | 186.1 | +2 |

| Pyridoxal 5'-Phosphate (PLP) | d₂ | 248.0 | 250.0 | +2 |

Data compiled from typical mass shifts and known molecular weights.[11]

This protocol is a generalized procedure based on methods for quantifying vitamin B6 vitamers in biological fluids.[11][12][13]

-

Sample Preparation: To 100 µL of plasma, add 10 µL of an internal standard solution containing a known concentration of PLP-d₂.

-

Protein Precipitation: Add 100 µL of cold 10% trichloroacetic acid (TCA) to precipitate proteins. Vortex and incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

-

Chromatography: Separate the vitamers using a C18 reversed-phase column with a gradient elution, typically using a mobile phase containing an ion-pairing agent like heptafluorobutyric acid.[11]

-